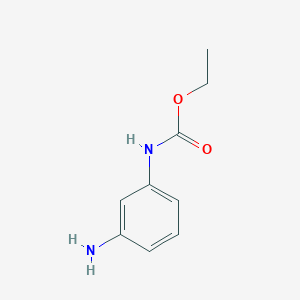

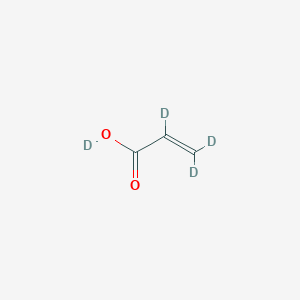

1-(2-Hydroxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 1-(2-Hydroxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a derivative of the dihydropyridine class, which is known for its diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The dihydropyridine nucleus is a common motif in calcium channel blockers and has been extensively studied for its pharmacological properties.

Synthesis Analysis

The synthesis of dihydropyridine derivatives can be achieved through various methods. One such method involves the pyrolysis of Schiff bases of 1-arylmethyleneamino-1,2-dihydro-4,6-dimethyl-2-oxopyridine-3-carbonitriles, which leads to the production of substituted benzonitriles and 2-hydroxy-4,6-dimethylpyridine-3-carbonitrile through a six-membered transition state. This reaction is a unimolecular first-order reaction, with the kinetics showing a good correlation with the substituent effects on the aryl group . Another approach utilizes microwave-assisted chemistry to synthesize tautomeric forms of dihydropyridine-3-carbonitriles from ethyl acetoacetate and 2-cyano-N-(substituted phenyl)ethanamides, with the structure of the products confirmed by various spectroscopic techniques .

Molecular Structure Analysis

The molecular structure of dihydropyridine derivatives is characterized by the presence of tautomeric forms, which can be studied using NMR spectroscopy and theoretical calculations. The equilibrium between these forms can be influenced by the solvent and the substituents on the phenyl ring . Additionally, the crystal structure of related compounds, such as 1-hydroxy-6,6-dimethyl-3-phenyl-1,6-dihydropyridine-2,5-dione, reveals the presence of hydrogen bonding and π-π interactions, contributing to the stability and supramolecular assembly of the molecules .

Chemical Reactions Analysis

Dihydropyridine derivatives can undergo various chemical reactions, including cyclization and interactions with metals, which can lead to the formation of corrosion inhibitors. For instance, a new derivative of 1,2-dihydropyridine-3-carbonitrile has been synthesized and shown to act as an effective corrosion inhibitor on mild steel in acidic media . The performance of such inhibitors can be evaluated through techniques like weight loss measurements and scanning electron microscopy.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyridine derivatives, such as melting points and spectroscopic characteristics, are crucial for their identification and characterization . These compounds also exhibit interesting electronic and optical properties, as demonstrated by DFT calculations, which can be relevant for their potential applications in electronic materials. Moreover, the bioavailability and pharmacokinetic properties of these compounds can be assessed using computational tools, providing insights into their potential as drug candidates .

Scientific Research Applications

-

Hydrogels in Biomedical Applications

- Hydrogels can be synthesized from natural polymers, synthetic polymers, polymerizable synthetic monomers, and a combination of natural and synthetic polymers .

- The synthesized hydrogels have significant properties, such as mechanical strength, biocompatibility, biodegradability, swellability, and stimuli sensitivity .

- These properties are substantial for electrochemical and biomedical applications .

-

Smart Hydrogels

- Smart hydrogels with various chemically and structurally responsive moieties exhibit excellent characteristics of reacting under different environmental conditions such as pH, temperature, light, electric field, and magnetic field as well as biological and chemical stimuli .

- These smart hydrogels are drawing the attention of researchers for a wide range of applications, for instance, in designing biomedical, industrial, agricultural, electrical, healthcare, and hygienic products .

Safety And Hazards

While specific safety and hazard information for “1-(2-Hydroxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile” is not available, similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s always important to handle chemicals with appropriate safety measures.

properties

IUPAC Name |

1-(2-hydroxyethyl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-7-5-8(2)12(3-4-13)10(14)9(7)6-11/h5,13H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNVTSWCISTPGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CCO)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl}-alpha,alpha-dimethylbenzeneacetate hydrochloride](/img/structure/B1338123.png)